2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide
Description
This compound is a structurally complex benzamide derivative featuring a methoxy-substituted benzamido group and a formohydrazido moiety linked to a 3-methyl-1-oxobutan-2-yl backbone. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and hydrazide couplings, as inferred from analogous pathways described in the literature .
Properties
CAS No. |
1396979-01-3 |
|---|---|
Molecular Formula |
C28H30N4O5 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-[2-(4-methylbenzoyl)hydrazinyl]-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N4O5/c1-17(2)24(28(36)32-31-26(34)20-11-9-18(3)10-12-20)30-27(35)22-7-5-6-8-23(22)29-25(33)19-13-15-21(37-4)16-14-19/h5-17,24H,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36) |
InChI Key |
UFRSOIXASORVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide typically involves multi-step organic reactions. One common method includes the formation of intermediate compounds through reactions such as amide bond formation, hydrazide formation, and subsequent coupling reactions. Specific reagents and catalysts, such as sodium borohydride for reduction and various organic solvents for reaction media, are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Scientific Research Applications
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s core benzamide scaffold is shared with multiple analogs, but its substitution pattern distinguishes it:
- Methoxybenzamido group : Similar to N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide (), which exhibits a nitro group at the benzamido position. The methoxy group in the target compound may enhance solubility and electronic effects compared to nitro or sulfonyl substituents .
- Formohydrazido moiety: Rare in literature; closest analogs include hydrazinecarbothioamides (e.g., compounds [4–6] in ), where a thioamide replaces the formohydrazido group.
- 3-Methyl-1-oxobutan-2-yl backbone : Comparable to N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide derivatives (), which feature sulfonyl groups instead of formohydrazido substituents. The methyl group may sterically hinder rotational freedom, affecting conformational stability .
Physicochemical Properties
Key comparisons based on spectroscopic data from analogs:
Data Tables
Table 1: Key Structural Comparisons
Table 2: Spectroscopic Data from Analogs
| Compound Type | IR C=O (cm⁻¹) | IR C=S (cm⁻¹) | C–N Bond Length (Å) | Reference |
|---|---|---|---|---|
| Hydrazinecarbothioamides | 1663–1682 | 1243–1258 | - | |
| Sulfonylbenzamides | 1655–1670 | - | 1.34–1.37 |
Biological Activity
The compound 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer and viral infections. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The structure features a methoxy group, a hydrazido moiety, and a benzamide functional group, which are critical for its biological interactions.
Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. In particular, compounds similar to This compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that certain benzamide derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis : Some derivatives inhibit the mechanisms involved in cancer metastasis, making them promising candidates for further development.
Antiviral Activity
The compound's structural similarities to other antiviral agents suggest potential efficacy against viral infections. For instance:
- Hepatitis B Virus (HBV) : Research on related compounds indicates that they can enhance intracellular levels of APOBEC3G, an antiviral protein that inhibits HBV replication. This mechanism may be applicable to This compound , warranting further investigation into its antiviral properties.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Antiviral | Enhances APOBEC3G levels to inhibit HBV |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of similar benzamide derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 µM to 15 µM depending on the specific derivative used.
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity, researchers synthesized several benzamide derivatives and tested their efficacy against HBV in vitro. The lead compound exhibited an IC50 value of 1.99 µM against wild-type HBV, demonstrating significant potency compared to existing antiviral treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
